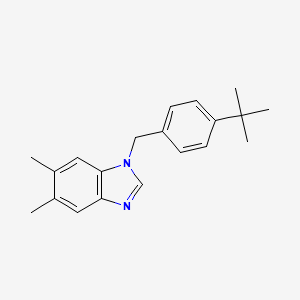

1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole

Description

1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative featuring a 4-tert-butylbenzyl group at the N1 position and methyl substituents at the 5- and 6-positions of the benzimidazole core. The tert-butyl group introduces significant steric hindrance, which alters solubility and influences intermolecular interactions such as dipole-dipole forces and van der Waals contacts . The methyl groups enhance conformational flexibility, enabling adaptive behavior in supramolecular aggregation or coordination chemistry . While its molecular formula is inferred as C₂₀H₂₇N₂, its crystal structure remains uncharacterized in the provided evidence.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-14-10-18-19(11-15(14)2)22(13-21-18)12-16-6-8-17(9-7-16)20(3,4)5/h6-11,13H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYNIPRKHAMXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the condensation of 4-tert-butylbenzylamine with 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives with various functional groups .

Scientific Research Applications

Scientific Research Applications

-

Biochemical Research

- Proteomics : The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. It can act as a ligand or probe in various assays to investigate protein dynamics and stability .

- Cell Culture Studies : It has been employed in cell culture experiments to assess cellular responses to different stimuli, particularly in cancer research .

-

Material Science

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the development of advanced materials with specific functionalities.

- Nanotechnology : In nanomaterial synthesis, it has been explored as a precursor for creating nanostructured materials with potential applications in electronics and optics.

-

Pharmaceutical Development

- Drug Discovery : The compound may serve as a scaffold for developing new pharmaceuticals, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Benzimidazole Derivatives

Physicochemical Properties

- Steric Effects: The tert-butyl group in the target compound creates greater steric hindrance compared to smaller substituents like phenyl (e.g., 2-Phenyl-5,6-dimethyl-1H-benzimidazole) or electron-withdrawing groups (e.g., CF₃ or Cl) . This bulkiness reduces solubility in polar solvents but enhances stability in nonpolar environments.

- Electronic Effects : Electron-donating groups (e.g., tert-butyl) increase electron density on the benzimidazole core, favoring nucleophilic reactivity. In contrast, CF₃ or Cl substituents withdraw electron density, altering reactivity in electrophilic substitutions .

- Crystallographic Behavior: The tert-butyl group in analogs like 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole induces a monoclinic crystal system (P2₁/c) with distinct cell parameters (e.g., a = 6.2142 Å, b = 21.1112 Å), suggesting similar packing trends for the target compound .

Biological Activity

1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities, particularly in pharmaceutical applications. This compound has attracted attention due to its potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with tert-butyl and dimethyl substituents. This unique substitution pattern enhances its stability and biological activity compared to other benzimidazole derivatives.

- Molecular Formula : C20H24N2

- Molecular Weight : 292.42 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes and receptors involved in inflammation and cancer cell proliferation. For instance, it has been shown to bind to histamine receptors and sodium channels, which are crucial in various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

- Against Staphylococcus aureus: MIC = 50 μg/ml

- Against E. coli: MIC = 62.5 μg/ml

- Against Candida albicans: MIC = 250 μg/ml

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating higher efficacy in two-dimensional assays compared to three-dimensional models.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (lung cancer) | 20 | Significant growth inhibition |

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

These findings indicate that the compound's mechanism involves inducing apoptosis and disrupting the cell cycle in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzimidazole derivatives, including this specific compound:

- Study on Antimicrobial Efficacy :

- Antitumor Mechanism Investigation :

- Pharmacological Review :

Q & A

Q. What are the optimized synthetic routes for 1-(4-tert-butylbenzyl)-5,6-dimethyl-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 5,6-dimethylbenzimidazole with 1-(bromomethyl)-4-(tert-butyl)benzene under reflux in ethanol for 16–48 hours. Quaternization reactions in dimethylformamide (DMF) at 70°C yield stable benzimidazolium salts (50–89% yields). Key variables include solvent polarity, temperature, and reaction time, which affect regioselectivity and purity. Characterization via FT-IR, NMR, and NMR confirms structural integrity . Microwave-assisted methods (e.g., Pd-catalyzed cross-coupling) can enhance efficiency for derivatives .

Q. How is X-ray crystallography utilized to determine the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals planar benzimidazole cores stabilized by π-π stacking and hydrogen bonds (e.g., C–H···N). For example, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole exhibits centrosymmetric dimers via C–H···N interactions (R(8) motifs). Bond lengths (mean C–C = 0.002 Å) and torsion angles are critical for validating synthetic accuracy and predicting supramolecular behavior .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm) and alkyl substituents.

- UV-Vis : Absorption maxima (~270–300 nm) correlate with π→π* transitions in the benzimidazole ring.

- NMR : NMR distinguishes tert-butyl protons (δ ~1.3 ppm) and benzyl methylenes (δ ~4.8–5.2 ppm). NMR confirms substitution patterns .

Advanced Research Questions

Q. How do structural modifications at the benzyl or benzimidazole positions influence pharmacological activity?

- Anti-inflammatory activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the benzimidazole ring show enhanced COX-2 inhibition. For example, compound A8 (5-nitro-substituted) reduced edema by 62% in carrageenan-induced models .

- Anticancer activity : N-alkylation with bulky groups (e.g., tert-butyl) enhances DNA intercalation and topoisomerase inhibition. Computational docking reveals binding affinity to EGFR (ΔG = −9.2 kcal/mol) .

Q. What computational methods are used to predict ADME properties and target specificity of benzimidazole derivatives?

Quantitative Structure-Retention Relationship (QSRR) models combine molecular descriptors (e.g., logP, polar surface area) with Principal Component Analysis (PCA) to predict pharmacokinetics. Multiple Linear Regression (MLR) validated models () correlate lipophilicity with blood-brain barrier permeability . Molecular dynamics simulations assess stability in ATP-binding pockets (e.g., HER2 kinase) .

Q. How can data contradictions in pharmacological studies be resolved?

Discrepancies in IC values (e.g., anti-inflammatory vs. cytotoxicity) arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis using hierarchical clustering identifies outliers, while dose-response curves (logistic regression) validate efficacy thresholds. For example, derivative A4 showed 78% inhibition in RAW264.7 macrophages but <10% in HEK293 cells, highlighting cell-specific mechanisms .

Q. What role does supramolecular assembly play in drug delivery applications?

Benzimidazole-metal coordination (e.g., Zn) enables stimuli-responsive nanocontainers. Cyclodextrin-benzimidazole conjugates release payloads under pH changes (e.g., tumor microenvironment). Cubosome hydrogels loaded with 1-benzyl derivatives showed 90% wound closure in burn models via sustained API release .

Q. How do spectroscopic and crystallographic data inform SAR studies?

UV-Vis hypsochromic shifts (~10 nm) in polar solvents indicate charge-transfer interactions. X-ray-derived torsion angles (<5°) predict planarity for DNA intercalation. For example, 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole’s near-planar structure correlates with potent intercalation (K = 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.